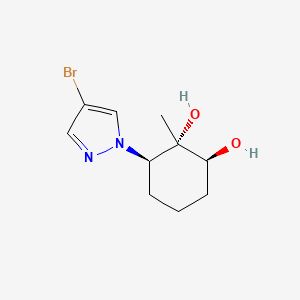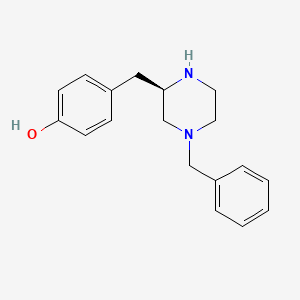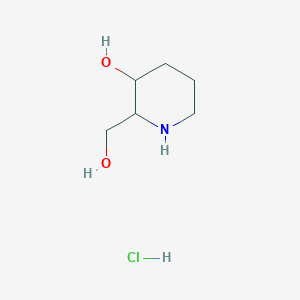![molecular formula C7H4BrIN2 B12977436 6-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12977436.png)
6-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine is a halogenated heterocyclic compound with the molecular formula C7H4BrIN2. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine typically involves halogenation reactions. One common method is the bromination of 2-iodo-1H-pyrrolo[2,3-b]pyridine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, ensuring high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the halogenation step .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine or iodine atoms can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution: Organolithium reagents, Grignard reagents, and palladium-catalyzed cross-coupling reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized pyrrolopyridine derivatives .
Wissenschaftliche Forschungsanwendungen
6-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 6-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine involves its interaction with molecular targets such as FGFRs. By binding to these receptors, the compound inhibits their activity, leading to the suppression of downstream signaling pathways like RAS-MEK-ERK and PI3K-Akt . This inhibition can result in reduced cell proliferation and increased apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
- 6-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine
- 3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine
- 5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine
Uniqueness: 6-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine is unique due to its specific halogenation pattern, which imparts distinct chemical reactivity and biological activity. This compound’s ability to selectively inhibit FGFRs makes it a valuable tool in cancer research and drug development .
Eigenschaften
Molekularformel |
C7H4BrIN2 |
|---|---|
Molekulargewicht |
322.93 g/mol |
IUPAC-Name |
6-bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C7H4BrIN2/c8-5-2-1-4-3-6(9)11-7(4)10-5/h1-3H,(H,10,11) |
InChI-Schlüssel |
INAWMARRVHSNLA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC2=C1C=C(N2)I)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-6-one](/img/structure/B12977395.png)


![1-(3,5-Bis(trifluoromethyl)phenyl)-3-(4-((1S,3R,5S,6R,8S)-3-ethyl-4-oxa-1-azatricyclo[4.4.0.03,8]decan-5-yl)quinolin-6-yl)thiourea](/img/structure/B12977411.png)




![4-(7,9-Dioxo-8-azaspiro[4.5]decan-8-yl)butanenitrile](/img/structure/B12977451.png)
